2-(2-Nitroethenyl)pyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYSHWKDPICFRR-CVDVRWGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082693-24-0 | |
| Record name | 2-[(E)-2-nitroethenyl]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(2-Nitroethenyl)pyridine hydrochloride typically involves the reaction of 2-vinylpyridine with nitric acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and at a temperature range of 0-5°C. The resulting product is then purified through recrystallization to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-Nitroethenyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution: The pyridine ring can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-Nitroethenyl)pyridine hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-Nitroethenyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways within cells . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cell signaling and metabolism .
Comparison with Similar Compounds
2-(2-Nitroethenyl)pyridine hydrochloride can be compared with other similar compounds, such as:
2-(2-Nitroethenyl)pyridine: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
2-Vinylpyridine: A precursor in the synthesis of 2-(2-Nitroethenyl)pyridine hydrochloride, which has different reactivity and applications.
2-Aminopyridine: A reduction product of 2-(2-Nitroethenyl)pyridine hydrochloride, which has distinct biological activity and uses.
These comparisons highlight the unique properties and applications of 2-(2-Nitroethenyl)pyridine hydrochloride in scientific research and industry .
Biological Activity
2-(2-Nitroethenyl)pyridine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It consists of a pyridine ring substituted with a nitroethenyl group, which enhances its reactivity and bioactivity. This article explores its biological activities, including antimicrobial and anticancer properties, supported by research findings and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 186.60 g/mol
Antimicrobial Properties
Research indicates that 2-(2-Nitroethenyl)pyridine hydrochloride exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both bacterial and fungal strains, showing promising results in inhibiting their growth.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 32 µg/mL |
| Escherichia coli | Moderate inhibitory | 64 µg/mL |
| Candida albicans | Significant inhibitory | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.
Anticancer Properties
Studies have also explored the anticancer potential of 2-(2-Nitroethenyl)pyridine hydrochloride. Preliminary investigations reveal that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound demonstrated IC values ranging from 10 to 30 µM, indicating its effectiveness in inhibiting cell proliferation in these cancer models.
The biological activity of 2-(2-Nitroethenyl)pyridine hydrochloride is attributed to its ability to interact with specific molecular targets within cells. Its nitroethenyl group is believed to participate in electrophilic reactions, leading to the modification of nucleophilic sites on proteins and nucleic acids.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- DNA Damage : It could induce DNA strand breaks or modifications, triggering apoptosis.
- Inflammatory Pathway Modulation : There is evidence suggesting that it can suppress pro-inflammatory cytokines, which may help in managing inflammatory diseases .
Case Studies
Several case studies have documented the effects of 2-(2-Nitroethenyl)pyridine hydrochloride in vivo and in vitro:
- In Vivo Study on Antimicrobial Efficacy :
- A study on mice infected with Staphylococcus aureus showed that treatment with the compound significantly reduced bacterial load compared to controls.
- In Vitro Study on Cancer Cells :
- Treatment of MCF-7 cells with varying concentrations of the compound resulted in dose-dependent apoptosis, confirmed by flow cytometry analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
